molecular formula C14H10ClN B074264 2-(4-Chlorophenyl)-1H-indole CAS No. 1211-35-4

2-(4-Chlorophenyl)-1H-indole

Cat. No. B074264
CAS RN: 1211-35-4
M. Wt: 227.69 g/mol
InChI Key: KDNXKQSAAZNUCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "2-(4-Chlorophenyl)-1H-indole" and related compounds involves innovative methods that allow for the functionalization and diversification of the indole core. A notable approach is the synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenol derivatives, utilizing Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization, enabling access to a wide variety of regioselectively functionalized indoles (Sanz, Guilarte, & García, 2010).

Molecular Structure Analysis

The molecular structure of "2-(4-Chlorophenyl)-1H-indole" derivatives is characterized by X-ray diffraction (XRD), NMR, and DFT studies. For instance, the crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide elucidates its three-dimensional structure, revealing intra- and intermolecular hydrogen bonding and stacking interactions, which are critical for understanding the compound's physical and chemical properties (Al-Ostoot et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of "2-(4-Chlorophenyl)-1H-indole" is influenced by its indole core and chlorophenyl substitution, enabling various chemical transformations. The introduction of different substituents at the indole ring through reactions like palladium-catalyzed cascade processes illustrates the versatility of these compounds in synthesizing diverse derivatives with potential biological activities (Barluenga, Jiménez-Aquino, Aznar, & Valdés, 2009).

Physical Properties Analysis

The physical properties of "2-(4-Chlorophenyl)-1H-indole" derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in drug formulation and material science. The solubility and processing characteristics of indolo[3,2-b]indole-based π-conjugated molecules, for example, highlight the impact of molecular design on their applicability in organic electronics (Cho et al., 2016).

Scientific Research Applications

  • Synthesis and Structural Analysis : Novel indole derivatives, including 2-(4-Chlorophenyl)-1H-indole, have been synthesized and characterized. These compounds show potential for non-linear optical (NLO) applications due to their fine NLO properties, as evidenced by experimental-computational studies (Tariq et al., 2020).

  • Biological Evaluation as Anti-inflammatory Agents : Certain derivatives of 2-(4-Chlorophenyl)-1H-indole have been evaluated for their anti-inflammatory activity. Synthesized compounds showed significant potential in this area, indicating the importance of this compound in medicinal chemistry (Rehman et al., 2022).

  • Anticancer Applications : A series of 3-thiocyanato-1H-indoles with diversification at various positions, including 2-(4-Chlorophenyl)-1H-indole, displayed significant antiproliferative activity against human cancer cell lines. This suggests the potential of these compounds in cancer treatment (Fortes et al., 2016).

  • Antimicrobial and Antifungal Activity : Bis-Indole derivatives of 2-Phenyl-1H-Indole, including 2-(4-Chlorophenyl)-1H-indole, demonstrated significant antibacterial activity, indicating their potential as antimicrobial agents (Shaikh et al., 2018).

  • Synthesis of Novel Derivatives with Antibacterial and Antifungal Activity : New 1H-Indole derivatives, including those based on 2-(4-Chlorophenyl)-1H-indole, were synthesized and evaluated for their antimicrobial properties, showing significant activity against various microorganisms (2020).

properties

IUPAC Name

2-(4-chlorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNXKQSAAZNUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277635
Record name 2-(4-Chlorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1H-indole

CAS RN

1211-35-4
Record name 1211-35-4
Source DTP/NCI
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Record name 2-(4-Chlorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Chlorophenyl)-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
MAH Zahran, AM Ibrahim - Journal of Chemical Sciences, 2009 - Springer
A simple and efficient method for N-alkylation of indole-3-carbaldehyde derivatives using a mixture of different bases in DMF under conventional and microwave irradiation conditions to …
Number of citations: 45 link.springer.com
D Bellezza, B Noverges, F Fasano… - European Journal of …, 2019 - Wiley Online Library
The C‐C ring closure of α‐chloromethyl alkyl or aryl N‐aryl imines catalyzed with 1 to 10 % Pd(OAc) 2 /P(p‐tolyl) 3 afford efficiently 2‐aryl‐ and 2‐alkyl‐1H‐indoles. The …
M ULUTÜRK, T TİLKİ - Süleyman Demirel University Faculty of Arts …, 2020 - dergipark.org.tr
In this study, as a result of azo coupling of diazonium salts prepared with various aromatic amines with 2-(4-methylphenyl)-1H-indole and 2-(4-chlorophenyl)-1H-indole compounds, a …
Number of citations: 5 dergipark.org.tr
Z Bakherad, M Safavi, A Fassihi… - Chemistry & …, 2019 - Wiley Online Library
In this work, two novel series of indole‐thiosemicarbazone derivatives were designed, synthesized, and evaluated for their cytotoxic activity against MCF‐7, A‐549, and Hep‐G2 cell …
Number of citations: 13 onlinelibrary.wiley.com
S Naureen, S Noreen, A Nazeer, M Ashraf… - Medicinal Chemistry …, 2015 - Springer
A series of new trisubstituted imidazoles-3-(4,5-diaryl-1H-imidazol-2-yl)-2-phenyl-1H-indole derivatives (2a–2u) were synthesized and evaluated for their α-glucosidase inhibition. The …
Number of citations: 29 link.springer.com
AS Aldoshin, AA Tabolin, SL Ioffe… - European Journal of …, 2018 - Wiley Online Library
The reaction of 2‐fluoro‐2‐nitrostyrenes with various indoles was investigated. We found that the reaction proceeds as a Michael addition in a highly regioselective manner to form 3‐(1‐…
M Bakherad, A Keivanloo, Z Bakherad… - Journal of the …, 2019 - Wiley Online Library
Magnetized water (MW) is used as a green and new solvent‐promoting medium for the one‐pot, three‐component synthesis of novel 1,2,3‐triazole‐linked indoles catalyzed by copper …
Number of citations: 10 onlinelibrary.wiley.com
J Slätt, J Bergman - Tetrahedron, 2002 - Elsevier
Isatogens (3-oxo-3H-indole 1-oxides) possess interesting biological properties and development of a general method to construct these derivatives has now been developed. Indolines (…
Number of citations: 44 www.sciencedirect.com
VA Mamedov, EA Hafizova, AI Zamaletdinova… - Tetrahedron, 2015 - Elsevier
Sequential substitution/ring cleavage/addition reaction of 1-(cyclohex-1-enyl)-piperidine and -pyrrolidine with chloropyruvates has been accomplished for the synthesis of various …
Number of citations: 7 www.sciencedirect.com
J Quirante, F Dubar, A González, C Lopez… - Journal of …, 2011 - Elsevier
We report the synthesis, characterization, and cytotoxic and antimalarial activity of ferrocene–indole hybrids 8–14. The 2-phenylindole scaffold was chosen because of its potent …
Number of citations: 88 www.sciencedirect.com

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